molecular formula C23H27N3O4S2 B2495166 (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850909-05-6

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2495166
CAS No.: 850909-05-6
M. Wt: 473.61
InChI Key: IPQKZMHOCHSXCT-WCWDXBQESA-N
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Description

The compound (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazolylidene core substituted with a 3-ethyl-6-methyl group and a 4-sulfonyl-linked 2,6-dimethylmorpholine moiety. Its structural complexity, including the (E)-configuration at the benzamide linkage, distinguishes it from simpler benzamide derivatives and underscores the need for comparative analysis with analogues .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-5-26-20-11-6-15(2)12-21(20)31-23(26)24-22(27)18-7-9-19(10-8-18)32(28,29)25-13-16(3)30-17(4)14-25/h6-12,16-17H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQKZMHOCHSXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the class of sulfonylbenzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications. This article aims to provide a detailed analysis of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 345.46 g/mol

The compound features a sulfonamide group and a morpholine moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, the antimicrobial screening of related thiazolidinone derivatives indicated efficacy against various Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects .

Case Studies

  • In Vitro Studies :
    • A study involving related compounds demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against S. aureus and E. coli. The compounds were assessed using the broth microdilution method .
  • Cell Line Studies :
    • In murine models, compounds with similar structures were shown to reduce tumor cell proliferation by inducing apoptosis through the modulation of apoptotic pathways .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineConcentration (µg/mL)Effect Observed
AntimicrobialStaphylococcus aureus10Inhibition of growth
AntimicrobialEscherichia coli10Inhibition of growth
Cancer Cell ProliferationMurine tumor cell lines0.5Induction of apoptosis

Comparison with Similar Compounds

Structural Comparisons

Core Scaffold Variations
  • Benzothiazole vs. Thiazolidinone Derivatives: Unlike thiazolidinone-containing benzamides (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide), which feature a 2,4-dioxothiazolidine ring, the target compound incorporates a benzo[d]thiazol-2(3H)-ylidene group. This difference in heterocyclic cores may influence electronic properties and target binding, as thiazolidinones are associated with antidiabetic and antimicrobial activities, whereas benzothiazoles are explored for kinase inhibition .
Substituent Effects
  • Morpholinosulfonyl vs. Phenethylamino Groups: Compared to ethyl benzoate derivatives like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate), the target compound replaces the phenethylamino linker with a sulfonyl-morpholine group. This substitution likely enhances solubility and alters steric interactions in target binding pockets .
  • Stereochemical Considerations: The (Z)-isomer (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide differs in configuration at the benzamide double bond, which can significantly impact bioactivity and pharmacokinetics due to spatial arrangement differences .
Table 1: Structural Comparison of Selected Analogues
Compound Name Core Structure Key Substituents Configuration
Target Compound Benzo[d]thiazolylidene 2,6-Dimethylmorpholinosulfonyl, 3-ethyl-6-methyl (E)
(Z)-isomer Benzo[d]thiazolylidene 2,6-Dimethylmorpholinosulfonyl, 3-(2-ethoxyethyl) (Z)
I-6230 Ethyl benzoate 4-(Pyridazin-3-yl)phenethylamino N/A
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone 2,4-Dioxothiazolidine, phenyl (E)

Physicochemical and Pharmacokinetic Properties

  • The morpholinosulfonyl group in the target compound may enhance aqueous solubility compared to nonpolar phenethylamino derivatives.

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